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5-(5-Bromothiophen-2-

yl)thiophene-2-carbaldehyde

Cat. No.: B027640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity of Brominated Thiophenes
Brominated thiophenes have demonstrated notable activity against a range of microbial

pathogens, including drug-resistant strains. The position and number of bromine substituents

on the thiophene ring, along with other functional groups, play a crucial role in determining the

antimicrobial spectrum and potency.

Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various

brominated thiophene derivatives against selected microbial strains. A lower MIC value

indicates greater antimicrobial activity.
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Compound/Derivati
ve

Target Organism(s) MIC (µg/mL) Reference

Cyclohexanol-

substituted 3-

bromobenzo[b]thiophe

ne

Staphylococcus

aureus
16 [1]

Cyclohexanol-

substituted 3-

bromobenzo[b]thiophe

ne

Enterococcus faecalis 16 [1]

Cyclohexanol-

substituted 3-

bromobenzo[b]thiophe

ne

Candida albicans 16 [1]

2-(hydroxypropan-2-

yl)-3-

bromobenzo[b]thiophe

ne

Staphylococcus

aureus
64 [1]

Thiophene Derivative

4

Colistin-Resistant

Acinetobacter

baumannii

16-32 (MIC50) [2][3]

Thiophene Derivative

8

Colistin-Resistant

Escherichia coli
8-32 (MIC50) [2][3]

Key Insights:

The presence of a cyclohexanol group in conjunction with bromine at the 3-position of a

benzo[b]thiophene core results in potent activity against Gram-positive bacteria and yeast.[1]

Certain brominated thiophene derivatives have shown efficacy against challenging colistin-

resistant Gram-negative bacteria, suggesting alternative mechanisms of action.[2][3]

Mechanism of Antimicrobial Action
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The antimicrobial mechanisms of brominated thiophenes are multifaceted. Some studies

suggest that these compounds can increase the permeability of the bacterial membrane.[2][3]

For instance, treatment with specific thiophene derivatives resulted in increased membrane

permeabilization in A. baumannii and E. coli.[2][3]
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Caption: Proposed mechanism of antimicrobial action for certain brominated thiophenes.

Experimental Protocol: Broth Microdilution for MIC
Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory

Concentration (MIC) of brominated thiophene compounds against bacteria.[4][5]

Materials:

Brominated thiophene compounds

Bacterial strains (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

Sterile 96-well microtiter plates[4]

Spectrophotometer or microplate reader

Incubator

Positive control (standard antibiotic) and negative control (broth only)[4]
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Procedure:

Preparation of Compound Stock Solution: Dissolve the brominated thiophene derivative in a

suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[4]

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

Add 100 µL of the compound stock solution to the first well of each test row.[4]

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to

the second, and so on, down the plate. Discard the final 100 µL from the last well.[4]

Inoculum Preparation: Culture the test bacteria overnight. Adjust the turbidity of the bacterial

suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute

this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including the

positive control wells. The final volume in each well will be 200 µL.[4]

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth. Growth can be assessed visually or by measuring the

absorbance at 600 nm.[4]

Anticancer Activity of Brominated Thiophenes
The thiophene scaffold is a common feature in many anticancer agents, and bromination can

further enhance their cytotoxic and antiproliferative properties.[6] These compounds exert their

effects through various mechanisms, including the inhibition of key enzymes involved in cell

proliferation and survival.

Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for several

brominated thiophene derivatives against various cancer cell lines. A lower IC50 value signifies

greater potency.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

2-Bromo-N-[2-(3,4,5-

trimethoxybenzoyl)-1-

benzothien-3-

yl]acrylamide (5e)

Leukemia L1210 Submicromolar [7]

2-Bromo-N-[2-(3,4,5-

trimethoxybenzoyl)-1-

benzofuran-3-

yl]acetamide (3c)

Leukemia K562 Submicromolar [7]

Thienopyrimidine

derivative (3b)
Liver (HepG2) 3.105 [8]

Thienopyrimidine

derivative (3b)
Prostate (PC-3) 2.15 [8]

Thiophene

carboxamide

derivative (2b)

Liver (Hep3B) 5.46 [9]

Thiophene-3-

carboxamide

derivative (27, with 3-

chloro substitution)

JNK1 inhibition 2.6 [10]

Key Insights:

Brominated benzo[b]thiophene and benzofuran derivatives have shown potent

submicromolar activity against leukemia cell lines.[7]

Thienopyrimidine derivatives, particularly those with halogen substitutions, exhibit significant

cytotoxicity against liver and prostate cancer cells.[8]

The position of the bromine atom can significantly impact activity, with substitutions at certain

positions on an attached benzene ring being less tolerated.[10]
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Mechanism of Anticancer Action
Brominated thiophenes can induce cancer cell death through multiple pathways. One

prominent mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) and Akt, which are crucial for tumor growth and survival.[8][11]

Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest

and apoptosis.
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Caption: Inhibition of VEGFR-2 and Akt signaling by brominated thiophenes.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of

compounds.[12]

Materials:

Brominated thiophene compounds
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Cancer cell lines (e.g., HepG2, PC-3)

Complete culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[12]

Dimethyl sulfoxide (DMSO) or other solubilization solution[12]

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[12]

Compound Treatment: Prepare serial dilutions of the brominated thiophene compound in

culture medium. Remove the old medium from the cells and add 100 µL of the diluted

compound solutions. Include a vehicle control (medium with DMSO).[12]

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[12]

MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

Formazan Formation: Incubate the plate for 4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.[12]

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve

the formazan crystals.[12]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

against the compound concentration to determine the IC50 value.[12]
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Enzyme Inhibition by Brominated Thiophenes
The inhibitory activity of brominated thiophenes extends to various enzymes implicated in

disease pathogenesis. The specificity and potency of inhibition are highly dependent on the

substitution pattern of the thiophene ring.

Comparative Enzyme Inhibition Data
While specific data for brominated thiophenes as enzyme inhibitors is still emerging, related

thiophene derivatives have shown promising results.

Compound/Derivati
ve

Target Enzyme Ki (µM) Reference

N,1-diphenyl-3-

(thiophen-2-yl)-1H-

pyrazole-5-

carboxamide (10)

Acetylcholinesterase

(AChE)
19.88 [13]

--INVALID-LINK--

methanone (8)

Butyrylcholinesterase

(BChE)
13.72 [13]

(morpholin-4-yl)[1-

phenyl-3-(thiophen-2-

yl)-1H-pyrazole-5-

yl]methanone (7)

Glutathione S-

transferase (GST)
16.44 [13]

Key Insights:

Thiophene-based compounds can be designed to selectively inhibit different enzymes, such

as cholinesterases and glutathione S-transferase.[13]

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the

enzyme. A lower Ki value indicates a more potent inhibitor.

Experimental Workflow: Enzyme Inhibition Assay
The following workflow outlines the general steps for assessing the enzyme inhibitory potential

of brominated thiophene compounds.
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Caption: General workflow for an enzyme inhibition assay.

Conclusion
Brominated thiophene compounds represent a versatile and promising class of molecules with

a broad range of biological activities. Their demonstrated efficacy as antimicrobial and

anticancer agents, coupled with their potential as enzyme inhibitors, makes them attractive

candidates for further drug discovery and development efforts. The structure-activity
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relationship studies are crucial in optimizing the potency and selectivity of these compounds for

specific therapeutic targets. The experimental protocols provided in this guide offer a

foundation for the systematic evaluation of novel brominated thiophene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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